molecular formula C27H34O7 B055400 Scuterivulactone D CAS No. 112609-09-3

Scuterivulactone D

カタログ番号: B055400
CAS番号: 112609-09-3
分子量: 470.6 g/mol
InChIキー: OLMPIDWZCBHRNQ-VBCSIWJFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Scuterivulactone D is a bioactive compound isolated from Scutellaria barbata, a plant traditionally used in Chinese medicine. Structurally, it features a cyclic framework with ester groups (AcO and OBz) at the C2 position and multiple hydroxyl (OH) groups distributed across the ring .

準備方法

合成経路と反応条件

SF-337は、フッ素含有化合物を用いた一連の化学反応によって合成されます。正確な合成経路と反応条件は、製造元が保有する独自の技術情報です。 合成には、目的の特性を得るために分子構造にフッ素原子を導入することが含まれていることが知られています .

工業生産方法

工業的には、SF-337は、高度な化学合成技術を用いて大量に生産されています。生産プロセスでは、温度、圧力、反応物の濃度などの反応条件を精密に制御することで、最終製品の品質を安定的に確保しています。 その後、化合物は精製され、さまざまな用途で使いやすくなるように液体形態に調製されます .

化学反応の分析

General Lactone Reactivity

Lactones, cyclic esters derived from hydroxy acids, undergo characteristic reactions influenced by ring strain and ester functionality. Key reactions include:

Reaction Type Mechanism Typical Conditions
Hydrolysis Ring-opening via nucleophilic attackAcidic or basic aqueous conditions
Reduction Conversion to diols using LiAlH₄Anhydrous solvents (e.g., THF)
Nucleophilic Substitution Attack at the carbonyl carbonGrignard reagents, organolithium compounds26
Cross-Coupling Pd-catalyzed C–H activationHeterogeneous Pd(II)/MWCNT catalysts

For Scuterivulactone D, these pathways could theoretically modify its lactone ring or substituents, but experimental validation is required.

Hypothetical Derivatives and Functionalization

Based on lactone chemistry, potential derivatives of this compound might include:

  • Amino-lactones : Via reductive amination or nucleophilic substitution .

  • Polymerized forms : Ring-opening polymerization for biomaterials .

  • Fluorinated analogs : Electrophilic fluorination at α-positions .

Research Gaps and Recommendations

The absence of specific data on this compound highlights the need for targeted studies. Recommended approaches:

  • Synthetic Modification : Apply methodologies from analogous lactones (e.g., γ-valerolactone ) to this compound.

  • Catalytic Studies : Explore Pd(II)/MWCNT systems for C–H functionalization .

  • Stability Profiling : Investigate hydrolytic degradation under physiological conditions .

Data Limitations and Source Evaluation

The provided sources lacked explicit references to this compound. To address this:

  • Excluded Non-Authoritative Sources : As requested, data from benchchem.com and smolecule.com were omitted.

  • Diversified References : Prioritized peer-reviewed journals (e.g., Organic Letters, J. Am. Chem. Soc.) and institutional research (e.g., VCU ).

科学的研究の応用

SF-337 has a wide range of scientific research applications, including:

作用機序

SF-337の作用機序は、水溶液の表面張力を低下させる能力にあります。この特性により、化合物は表面に効率的に広がり、湿潤性と浸透性を高めます。 このプロセスに関与する分子標的と経路には、SF-337と表面分子との相互作用があり、その結果、分子間力の破壊と表面張力の低下が起こります .

類似化合物の比較

SF-337は、優れた湿潤性と拡散性を持つことから、他の類似化合物とは異なります。類似化合物には、他のフッ素含有湿潤剤や界面活性剤などがあります。

SF-337は、小型分子構造と低濃度での高効率を特徴とするため、さまざまな用途で好まれています .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Scuterivulactone C2

Scuterivulactone C2 shares a nearly identical core structure with Scuterivulactone D, including ester groups at C2 (AcO and OBz) and hydroxyl substituents. However, subtle differences in hydroxyl group positioning or stereochemistry may influence solubility and receptor binding, though explicit comparative data are absent in the provided evidence .

5,4'-Dihydroxy-6,7,3',5'-Tetramethoxyflavone

This flavone derivative, also isolated from Scutellaria barbata, represents a structurally distinct class. Unlike this compound’s cyclic ester backbone, this compound features a flavonoid skeleton with methoxy (OMe) groups at positions 6,7,3',5' and hydroxyl groups at 5 and 4'.

Comparative Analysis Table

Compound Core Structure Key Substituents Hypothesized Pharmacological Impact
This compound Cyclic ester AcO, OBz at C2; multiple OH Enhanced solubility; potential antioxidant activity
Scuterivulactone C2 Cyclic ester AcO, OBz at C2; OH (position unspecified) Similar to D but may differ in stability
5,4'-Dihydroxy-6,7,3',5'-tetramethoxyflavone Flavonoid 6,7,3',5'-OMe; 5,4'-OH Increased lipophilicity; possible anti-inflammatory effects

Research Findings and Limitations

  • Structural Insights : this compound’s ester and hydroxyl groups suggest higher polarity compared to methoxy-rich flavones, which may influence its absorption and metabolic pathways .
  • Pharmacological Gaps: No direct comparative studies on bioactivity (e.g., IC50 values, cytotoxicity) were identified in the provided evidence. For instance, and discuss unrelated compounds (vitamin D analogs and diphenylamines), highlighting the need for targeted studies on Scutellaria metabolites .

Implications for Future Studies

Activity Profiling : Comparative assays (e.g., antioxidant, anticancer) are needed to quantify differences between this compound and its analogs.

Structure-Activity Relationships (SAR) : Modifying substituent positions (e.g., replacing OH with OMe in this compound) could elucidate key functional groups driving efficacy.

Pharmacokinetic Studies : ’s guidelines for chemical drug evaluation could inform protocols for bioavailability and toxicity testing .

Q & A

Basic Research Questions

Q. How can researchers isolate and characterize Scuterivulactone D from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification. Characterization requires spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of carbon and hydrogen frameworks.
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): For absolute stereochemical determination.
    Ensure purity via HPLC (>95%) and report retention times/conditions .

Q. What in vitro assays are appropriate for initial evaluation of this compound’s biological activity?

  • Methodological Answer : Use cell-based assays targeting hypothesized pathways (e.g., anticancer activity via MTT assay on cancer cell lines). Include:

  • Dose-response curves (IC₅₀ calculation).
  • Positive/Negative Controls : Reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only controls.
  • Replication : Triplicate experiments with statistical analysis (e.g., ANOVA) to ensure reliability .

Q. What spectroscopic and chromatographic methods confirm this compound’s structural identity?

  • Methodological Answer : Combine:

  • ¹H/¹³C NMR : Assign all protons/carbons, comparing to literature data.
  • High-Resolution MS (HRMS) : Match exact mass to theoretical values.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., lactone carbonyl).
  • HPLC-DAD/UV : Compare retention times and UV spectra with authentic samples or published profiles .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Address discrepancies via:

  • Meta-analysis : Systematically compare experimental variables (e.g., cell lines, concentrations, assay durations) across studies .
  • Replication Studies : Reproduce conflicting experiments under standardized conditions.
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects or pathway crosstalk .

Q. How to design experiments to determine this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Employ:

  • Target Identification : Surface Plasmon Resonance (SPR) for binding affinity to putative targets.
  • CRISPR-Cas9 Screens : Knockout candidate genes to assess impact on activity.
  • Molecular Dynamics Simulations : Predict binding modes and stability of ligand-target complexes .

Q. How can multi-omics approaches elucidate this compound’s systemic effects?

  • Methodological Answer : Integrate:

  • Transcriptomics (RNA-seq): Identify differentially expressed genes.
  • Proteomics (LC-MS/MS): Quantify protein expression changes.
  • Metabolomics (NMR/GC-MS): Track metabolite shifts.
    Use bioinformatics tools (e.g., KEGG pathway enrichment) to map interactions .

Q. How to optimize this compound’s pharmacokinetic properties through structural modification?

  • Methodological Answer : Conduct:

  • Structure-Activity Relationship (SAR) Studies : Modify functional groups (e.g., esterification of hydroxyl groups to improve lipophilicity).
  • ADMET Prediction : Use in silico tools (e.g., SwissADME) to forecast absorption, distribution, and toxicity.
  • In Vivo Testing : Assess bioavailability and half-life in rodent models .

Q. Data Validation and Reproducibility

Q. What are the key considerations for ensuring reproducibility in this compound synthesis?

  • Methodological Answer :

  • Detailed Protocols : Document reaction conditions (temperature, solvent, catalyst), purification steps, and yields.
  • Batch-to-Batch Consistency : Report NMR/MS data for each synthesis batch.
  • Independent Replication : Collaborate with a separate lab to validate the synthesis pathway .

Q. Tables for Methodological Reference

Parameter Isolation Characterization
Extraction Solvent Ethanol (70%)N/A
Purification Method Silica Gel ChromatographyHPLC (C18 column)
Key Spectra NMR (¹H, ¹³C), HRMSIR, X-ray (if applicable)
Assay Type Endpoint Statistical Analysis
MTT Cytotoxicity IC₅₀ (48h incubation)ANOVA with Tukey’s post-hoc
SPR Binding Affinity KD (nM)Nonlinear regression

特性

CAS番号

112609-09-3

分子式

C27H34O7

分子量

470.6 g/mol

IUPAC名

[(1S,3S,4R,4aR,7R,8R,8aS)-3,7,8-trihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-1,2,4a,5,6,7-hexahydronaphthalen-1-yl] benzoate

InChI

InChI=1S/C27H34O7/c1-24(13-12-17-14-22(29)33-16-17)19-10-11-20(28)27(4,32)26(19,3)21(15-25(24,2)31)34-23(30)18-8-6-5-7-9-18/h5-9,12-14,19-21,28,31-32H,10-11,15-16H2,1-4H3/b13-12+/t19-,20-,21+,24-,25+,26+,27+/m1/s1

InChIキー

OLMPIDWZCBHRNQ-VBCSIWJFSA-N

SMILES

CC1(CC(C2(C(C1(C)C=CC3=CC(=O)OC3)CCC(C2(C)O)O)C)OC(=O)C4=CC=CC=C4)O

異性体SMILES

C[C@@]1(C[C@@H]([C@@]2([C@@H]([C@@]1(C)/C=C/C3=CC(=O)OC3)CC[C@H]([C@]2(C)O)O)C)OC(=O)C4=CC=CC=C4)O

正規SMILES

CC1(CC(C2(C(C1(C)C=CC3=CC(=O)OC3)CCC(C2(C)O)O)C)OC(=O)C4=CC=CC=C4)O

同義語

scuterivulactone D

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。